3-(Aminomethyl)-5-methylphenol hydrochloride
Description
Properties
IUPAC Name |
3-(aminomethyl)-5-methylphenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-2-7(5-9)4-8(10)3-6;/h2-4,10H,5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFUCCFOYDWHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-methylphenol hydrochloride typically involves the reaction of 3-(Aminomethyl)-5-methylphenol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:
Starting Material: 3-(Aminomethyl)-5-methylphenol
Reagent: Hydrochloric acid
Reaction Conditions: The reaction is usually conducted at room temperature, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-methylphenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Primary amines
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
3-(Aminomethyl)-5-methylphenol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in protein binding studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-methylphenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenol group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Data Tables: Comparative Analysis
Table 1. Physicochemical Properties
Biological Activity
3-(Aminomethyl)-5-methylphenol hydrochloride, also known as a derivative of aminomethyl phenol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features that may contribute to various pharmacological effects. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : CHClN
- Molecular Weight : 173.65 g/mol
- IUPAC Name : this compound
This compound features a phenolic hydroxyl group and an amino group, which are crucial for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of certain enzymes, which may play a role in disease processes. For example, it has been studied for its inhibitory effects on carbonic anhydrase (CA), an enzyme involved in maintaining acid-base balance and facilitating physiological processes such as respiration and renal function .
- Antioxidant Activity : Research indicates that phenolic compounds exhibit significant antioxidant properties. The hydroxyl groups in 3-(Aminomethyl)-5-methylphenol may contribute to scavenging free radicals, thus protecting cells from oxidative stress .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism likely involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Enzyme Inhibition | Inhibits carbonic anhydrase activity | |
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Effective against specific bacterial strains |
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of human carbonic anhydrases (hCAs) by various phenolic compounds, including this compound. The results indicated that this compound exhibited nanomolar inhibition against specific hCA isoforms, suggesting its potential therapeutic application in conditions like glaucoma where hCA activity is implicated .
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that this compound exhibited significant antioxidant activity comparable to standard antioxidants. This was measured using DPPH radical scavenging assays, where the compound showed a dose-dependent effect on reducing oxidative stress markers in cultured cells .
Case Study 3: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of this compound revealed effectiveness against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity, leading to cell lysis and death .
Q & A
Basic: What are the established synthetic routes for 3-(Aminomethyl)-5-methylphenol hydrochloride, and what critical reaction conditions must be controlled?
Methodological Answer:
The synthesis typically involves:
- Aminomethylation : Reacting 5-methylphenol with formaldehyde and ammonia under controlled pH (alkaline conditions) to form 3-(aminomethyl)-5-methylphenol.
- Hydrochloride Salt Formation : Treating the free base with hydrochloric acid (HCl) in anhydrous ethanol, followed by recrystallization for purity .
Key Controls : - Maintain pH >9 during aminomethylation to avoid premature salt formation.
- Use stoichiometric HCl to ensure complete protonation without excess acid.
Basic: Which analytical techniques are recommended for characterizing purity and structural integrity?
Methodological Answer:
- HPLC/LC-MS : Quantify impurities (e.g., unreacted precursors) using reversed-phase C18 columns with UV detection at 254 nm. Calibrate with certified reference materials (CRMs) .
- NMR : Confirm the presence of the aminomethyl (-CH2NH2) group via H NMR (δ 3.2–3.5 ppm, singlet) and aromatic protons (δ 6.5–7.0 ppm) .
- Elemental Analysis : Verify chloride content (~18.5% theoretical) to confirm hydrochloride salt formation .
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during structural validation?
Methodological Answer:
- Cross-Validation : Compare experimental H/C NMR shifts with computational predictions (DFT calculations).
- Crystallography : Grow single crystals via slow evaporation in ethanol/water mixtures. Resolve discrepancies in bond angles or protonation states using X-ray diffraction .
- Tandem MS : Fragment ions (e.g., [M+H]+ → m/z 123.1 for the phenolic core) corroborate connectivity .
Advanced: What strategies optimize yield in large-scale synthesis while minimizing byproducts?
Methodological Answer:
- Reagent Stoichiometry : Use a 1.2:1 molar ratio of formaldehyde to 5-methylphenol to limit poly-aminomethylation.
- Temperature Control : Keep reactions <60°C to prevent thermal decomposition of intermediates.
- Purification : Employ flash chromatography (silica gel, eluent: dichloromethane/methanol 9:1) followed by recrystallization in ethanol .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage Conditions : Store in airtight, light-resistant containers at 2–8°C under inert gas (N2/Ar) to prevent oxidation.
- Stability Tests : Monitor via accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis for impurity profiling .
Advanced: How can researchers validate the absence of genotoxic impurities (e.g., residual formaldehyde) in final batches?
Methodological Answer:
- Derivatization GC-MS : Derivatize formaldehyde with 2,4-dinitrophenylhydrazine (DNPH), then quantify using a DB-5MS column and SIM mode (m/z 210) .
- Limit Tests : Follow ICH Q3A guidelines, ensuring impurities <0.1% w/w via spiked recovery experiments .
Basic: What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Methodological Answer:
- Antimicrobial Activity : Use broth microdilution assays (e.g., against E. coli ATCC 25922) with MIC determination .
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) via fluorescence-based assays (e.g., ADP-Glo™) .
Advanced: How can researchers develop a stability-indicating HPLC method for forced degradation studies?
Methodological Answer:
- Degradation Conditions : Expose the compound to acid (0.1M HCl), base (0.1M NaOH), peroxide (3% H2O2), and UV light (254 nm).
- Method Development : Optimize mobile phase (e.g., 0.1% TFA in water/acetonitrile gradient) to resolve degradation products. Validate per ICH Q2(R1) .
Basic: What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.
- Spill Management : Neutralize spills with sodium bicarbonate before disposal .
Advanced: How can computational modeling predict the compound’s reactivity in novel synthetic applications?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 to model transition states for electrophilic substitution reactions.
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
